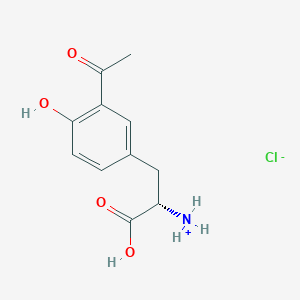

Enalapril-Verunreinigung E

Übersicht

Beschreibung

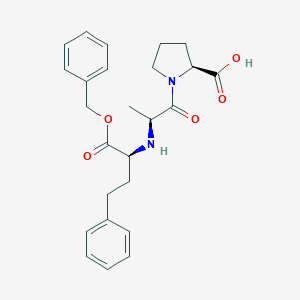

Enalaprilat Benzyl Ester is a derivative of enalaprilat, which is the active metabolite of enalapril. Enalaprilat is an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension. The esterification of enalaprilat to form enalaprilat benzyl ester enhances its pharmacokinetic properties, making it more suitable for certain therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Enalaprilat benzyl ester has several applications in scientific research:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

Medicine: Explored for its antihypertensive properties and potential use in drug formulations.

Industry: Utilized in the synthesis of other pharmaceutical compounds and as an intermediate in chemical manufacturing

Wirkmechanismus

Target of Action

Enalapril impurity E, also known as Enalaprilat Benzyl Ester, is a derivative of Enalapril . Enalapril is a prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class . The primary target of Enalapril and its derivatives is the ACE, which plays a crucial role in the renin-angiotensin-aldosterone system responsible for the regulation of blood pressure and fluid and electrolyte homeostasis .

Mode of Action

Enalapril is rapidly biotransformed into its active metabolite, enalaprilat, which is responsible for the pharmacological actions of enalapril . Enalaprilat competitively inhibits the ACE to hinder the production of angiotensin II, a key component of the renin-angiotensin-aldosterone system that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys . This action ultimately works to reduce blood pressure and blood fluid volume .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, which in turn reduces the secretion of aldosterone . Aldosterone promotes the reabsorption of sodium and water in the kidneys, increasing blood volume and blood pressure . Therefore, the inhibition of ACE leads to a reduction in blood pressure .

Pharmacokinetics

Enalapril has good oral absorption (60 to 70%), a rapid peak plasma concentration (1 hour), and rapid clearance (undetectable by 4 hours) by de-esterification in the liver to a primary active diacid metabolite, enalaprilat . The onset of action usually occurs within fifteen minutes of administration with the maximum effect occurring within one to four hours .

Result of Action

The result of the action of Enalapril and its derivatives is a reduction in blood pressure in all grades of essential and renovascular hypertension, and peripheral vascular resistance without causing an increase in heart rate . This makes it an effective treatment for hypertension and heart failure .

Action Environment

The stability and compatibility of Enalapril and its derivatives can be influenced by environmental factors such as temperature, humidity, and pH . For example, the stability of the Enalapril formulation is improved at neutral pH, but acidic conditions at pH 3 also stabilize the formulation . Therefore, these factors should be carefully controlled during the storage and administration of these compounds.

Biochemische Analyse

Biochemical Properties

Enalaprilat Benzyl Ester plays a role in biochemical reactions primarily through its interaction with enzymes and proteins involved in the renin-angiotensin-aldosterone system (RAAS). This compound interacts with angiotensin-converting enzyme (ACE), inhibiting its activity. By inhibiting ACE, Enalaprilat Benzyl Ester prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to decreased blood pressure and reduced workload on the heart. Additionally, Enalaprilat Benzyl Ester may interact with other biomolecules involved in the regulation of blood pressure and fluid balance .

Cellular Effects

Enalaprilat Benzyl Ester influences various types of cells and cellular processes. In endothelial cells, it reduces the production of angiotensin II, leading to vasodilation and improved blood flow. In cardiac cells, the compound decreases the workload on the heart by reducing afterload and preload. Enalaprilat Benzyl Ester also affects renal cells by promoting natriuresis and diuresis, which helps in the excretion of excess sodium and water. These effects collectively contribute to the regulation of blood pressure and fluid balance .

Molecular Mechanism

The molecular mechanism of Enalaprilat Benzyl Ester involves the inhibition of angiotensin-converting enzyme (ACE). By binding to the active site of ACE, the compound prevents the conversion of angiotensin I to angiotensin II. This inhibition leads to a decrease in angiotensin II levels, resulting in vasodilation and reduced blood pressure. Additionally, the inhibition of ACE by Enalaprilat Benzyl Ester increases the levels of bradykinin, a vasodilator, further contributing to its antihypertensive effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Enalaprilat Benzyl Ester have been observed to change over time. The compound exhibits stability under controlled conditions, but it may degrade under extreme temperatures and humidity. Long-term studies have shown that Enalaprilat Benzyl Ester maintains its inhibitory effects on ACE over extended periods. Degradation products may form over time, potentially affecting its efficacy and safety .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of Enalaprilat Benzyl Ester vary with different dosages. At therapeutic doses, the compound effectively reduces blood pressure and improves cardiac function. At higher doses, toxic effects such as hypotension, renal impairment, and electrolyte imbalances may occur. These findings highlight the importance of dose optimization to achieve the desired therapeutic effects while minimizing adverse effects .

Metabolic Pathways

Enalaprilat Benzyl Ester is involved in metabolic pathways related to the renin-angiotensin-aldosterone system. The compound is metabolized primarily in the liver, where it undergoes hydrolysis to form Enalaprilat, the active metabolite. Enalaprilat then exerts its effects by inhibiting ACE. The metabolism of Enalaprilat Benzyl Ester may also involve other enzymes and cofactors that facilitate its conversion to active and inactive metabolites .

Transport and Distribution

Within cells and tissues, Enalaprilat Benzyl Ester is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, Enalaprilat Benzyl Ester may localize to specific compartments, such as the cytoplasm and endoplasmic reticulum, where it exerts its inhibitory effects on ACE. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity .

Subcellular Localization

Enalaprilat Benzyl Ester exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, Enalaprilat Benzyl Ester may localize to the endoplasmic reticulum, where it interacts with ACE and other enzymes involved in the renin-angiotensin-aldosterone system. This subcellular localization is crucial for the compound’s inhibitory effects on ACE and its overall therapeutic efficacy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of enalaprilat benzyl ester typically involves the esterification of enalaprilat with benzyl alcohol. This reaction can be catalyzed by acidic or basic catalysts. A common method involves the use of a strong acid like sulfuric acid or a strong base like sodium hydroxide to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of enalaprilat benzyl ester may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity .

Analyse Chemischer Reaktionen

Types of Reactions: Enalaprilat benzyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield enalaprilat and benzyl alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.

Common Reagents and Conditions:

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as ammonia or ethanol under mild heating.

Major Products:

Hydrolysis: Enalaprilat and benzyl alcohol.

Oxidation: Benzaldehyde or benzoic acid.

Substitution: Corresponding substituted esters or amides.

Vergleich Mit ähnlichen Verbindungen

Enalapril: The prodrug form of enalaprilat, which is orally active and converted to enalaprilat in vivo.

Lisinopril: Another ACE inhibitor with a similar mechanism of action but different pharmacokinetic properties.

Captopril: The first ACE inhibitor developed, containing a thiol group that differentiates it from enalaprilat

Uniqueness: Enalaprilat benzyl ester is unique due to its enhanced pharmacokinetic properties compared to enalaprilat. The esterification improves its solubility and absorption, making it more effective in certain therapeutic applications. Additionally, the benzyl ester group provides a distinct chemical handle for further modifications and derivatization .

Eigenschaften

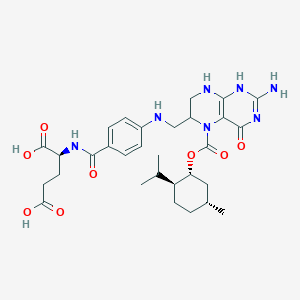

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-1-oxo-4-phenyl-1-phenylmethoxybutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O5/c1-18(23(28)27-16-8-13-22(27)24(29)30)26-21(15-14-19-9-4-2-5-10-19)25(31)32-17-20-11-6-3-7-12-20/h2-7,9-12,18,21-22,26H,8,13-17H2,1H3,(H,29,30)/t18-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETMTRRGHPOVSP-NYVOZVTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)O)NC(CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)N[C@@H](CCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628433 | |

| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76391-33-8 | |

| Record name | Enalapril impurity E | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076391338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(2S)-1-(Benzyloxy)-1-oxo-4-phenylbutan-2-yl]-L-alanyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Diphenylmethyl)thio]acetamide](/img/structure/B130414.png)